molecular formula C12H25NO2 B14338652 3-(Octylamino)butanoic acid CAS No. 103435-27-4

3-(Octylamino)butanoic acid

Cat. No.: B14338652
CAS No.: 103435-27-4
M. Wt: 215.33 g/mol
InChI Key: JRTOIZJJLHZOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an octylamino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with octylamine. One common method is the amidation reaction, where butanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with octylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Octylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Octylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 3-(Octylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simpler carboxylic acid without the octylamino group.

    Octylamine: An amine with an octyl group but lacking the carboxylic acid functionality.

    3-Aminobutanoic acid: Similar structure but with an amino group instead of an octylamino group.

Uniqueness

3-(Octylamino)butanoic acid is unique due to the presence of both the octylamino and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

103435-27-4

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

3-(octylamino)butanoic acid

InChI

InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-13-11(2)10-12(14)15/h11,13H,3-10H2,1-2H3,(H,14,15)

InChI Key

JRTOIZJJLHZOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.